N-Acetyl Sulfadiazine-d4
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Overview
Description
N-Acetyl Sulfadiazine-d4 is a major labeled metabolite of Sulfadiazine . It is used for research purposes . The molecular weight is 296.34 and the molecular formula is C12H8D4N4O3S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H8D4N4O3S . This indicates that the compound contains 12 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound is an off-white to pale yellow solid . The molecular weight is 296.34 .Scientific Research Applications
Sulfadiazine (SDZ) and its metabolites, including N-acetyl-sulfadiazine, are primarily used in animal husbandry and end up in the soil when manure from treated animals is used as fertilizer. These substances can inhibit soil microbial functions and enhance the spread of resistance genes among soil microorganisms. A conceptual kinetic model developed for SDZ helps assess the exposure of soil microorganisms to these compounds (Zarfl, Klasmeier, & Matthies, 2009).
Biodegradation, hydrolysis, and photolysis are key processes determining the fate of sulfadiazine in the environment. While sulfonamides and their N4-acetylated metabolites are not readily biodegradable, photolysis is a significant process for decreasing their concentrations in aquatic environments (Biošić, Mitrevski, & Babić, 2017).
In a study on the metabolism of 14C-labelled sulfadiazine in pigs, it was found that SDZ and its metabolites, including N-acetylsulfadiazine, are mostly excreted in manure, which can be used for soil experiments (Lamshöft, Sukul, Zühlke, & Spiteller, 2007).
Sulfadiazine and its metabolites show inhibitory activity on Toxoplasma gondii growth in vitro, except for N4-acetyl-sulfadiazine. This indicates potential applications in microbial control (Schoondermark-van de Ven, Vree, Melchers, Camps, & Galama, 1995).
Microbial bioelectrochemical systems can remove sulfadiazine and N4-acetyl analogues from wastewater, highlighting a potential environmental application in antibiotic substance removal (Harnisch, Gimkiewicz, Bogunovic, Kreuzig, & Schröder, 2013).
The metabolism of sulfadiazine in neonatal and young pigs shows a close correlation between in vivo and in vitro results, indicating different rates of acetylation and oxidation during postnatal development (Nielsen, Friis, Gyrd‐Hansen, & Rasmussen, 1986).
Mechanism of Action
Target of Action
N-Acetyl Sulfadiazine-d4, also known as Triton X-45 , is a derivative of Sulfadiazine . Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound, like Sulfadiazine, acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is a critical precursor in the synthesis of folic acid . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for bacterial DNA synthesis and cell division, its depletion leads to the inhibition of bacterial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Sulfadiazine and its metabolites can be influenced by factors such as temperature . For instance, an increase in temperature was found to decrease the absorption half-life and area under the concentration-time curve (AUC) of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacterial DNA synthesis and cell division, thereby inhibiting the growth and multiplication of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, temperature has been found to significantly affect the pharmacokinetics of Sulfadiazine and its metabolites . An increase in temperature was found to decrease the absorption half-life and AUC of Sulfadiazine and its metabolites in plasma and tissues, but increased the apparent volume of distribution and systemic total body clearance in plasma . This suggests that the action and efficacy of this compound could also be influenced by environmental temperature .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Acetyl Sulfadiazine-d4 interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with soil humic acid in environmental studies . The interaction of this compound with humic acid was investigated using stable paramagnetic nitroxide spin probes .
Cellular Effects
Its parent compound, Sulfadiazine, is known to have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with biomolecules such as humic acid, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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